molecular formula C9H14N2O2 B8670342 1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 58481-19-9

1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8670342
Key on ui cas rn: 58481-19-9
M. Wt: 182.22 g/mol
InChI Key: SLXYJGZVJGXXSP-UHFFFAOYSA-N
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Patent
US08927556B2

Procedure details

A suspension of 3-Methyluracil (3.0 mg, 23.8 mmol), isobutyl iodide (7 mL, 60 mmol) and cesium carbonate (11.6 g, 35.7 mmol) in DMF (30 mL) is stirred at room temperature over a weekend. Solvent is removed under vacuum. The residue is treated with water, and then extracted with dichloromethane four times. The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and then filtered through a short silica gel column. The filtrate is concentrated to dryness to give product as off white solids, which is used for the next reaction without further purification. MS (ESI) m/z 183.1 [M+H]+.
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[CH:5][NH:4][C:3]1=[O:9].[CH2:10](I)[CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:10]([N:4]1[CH:5]=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[C:3]1=[O:9])[CH:11]([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 mg
Type
reactant
Smiles
CN1C(NC=CC1=O)=O
Name
Quantity
7 mL
Type
reactant
Smiles
C(C(C)C)I
Name
cesium carbonate
Quantity
11.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature over a weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent is removed under vacuum
ADDITION
Type
ADDITION
Details
The residue is treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane four times
WASH
Type
WASH
Details
The combined organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give product as off white solids, which
CUSTOM
Type
CUSTOM
Details
is used for the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
C(C(C)C)N1C(N(C(C=C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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